molecular formula C23H23ClN2O5S B12342430 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B12342430
M. Wt: 475.0 g/mol
InChI Key: WOVZYHWPPCEYMN-UHFFFAOYSA-N
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Description

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core substituted with a chlorophenylthio group, a methoxy group, and a dimethoxyphenylacetamide moiety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridinone core can be reduced to form alcohols.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways involving pyridinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for this compound is not well-documented. it is likely to interact with molecular targets through its pyridinone core and functional groups, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar compounds include other pyridinone derivatives with different substituents. The uniqueness of 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O5S/c1-29-17-6-9-19(21(11-17)30-2)25-23(28)13-26-12-22(31-3)20(27)10-16(26)14-32-18-7-4-15(24)5-8-18/h4-12H,13-14H2,1-3H3,(H,25,28)

InChI Key

WOVZYHWPPCEYMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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